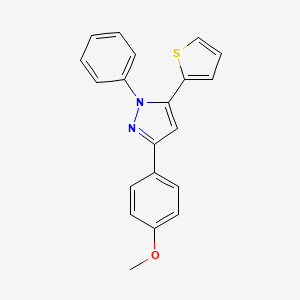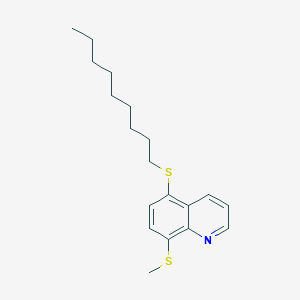
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline is a quinoline derivative characterized by the presence of methylsulfanyl and nonylsulfanyl groups at the 8th and 5th positions, respectively. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(methylsulfanyl)-5-(nonylsulfanyl)quinoline typically involves the functionalization of a quinoline core. One common method is the direct arylation of quinolines using transition-metal-free, environmentally friendly photocatalytic strategies. For instance, visible light-mediated direct C8–H arylation of quinolines can be achieved using chlorophyll as the organic photocatalyst . This method offers operational simplicity, the use of clean energy sources, and low reagent costs.
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and clean synthesis methods. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to produce quinoline derivatives in a sustainable and environmentally friendly manner.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The quinoline core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-(methylsulfanyl)-5-(nonylsulfanyl)quinoline involves its interaction with molecular targets and pathways. Quinoline derivatives can bind to a diverse range of targets with high affinities, benefiting the discovery of novel bioactive agents . The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential.
8-Sulfonyl-(1-pyrazolyl)-quinoline: Combines different aromatic rings with donor properties.
C8-aryl quinolines: Synthesized using photocatalytic strategies.
Uniqueness
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline is unique due to the presence of both methylsulfanyl and nonylsulfanyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
60465-85-2 |
|---|---|
Molekularformel |
C19H27NS2 |
Molekulargewicht |
333.6 g/mol |
IUPAC-Name |
8-methylsulfanyl-5-nonylsulfanylquinoline |
InChI |
InChI=1S/C19H27NS2/c1-3-4-5-6-7-8-9-15-22-17-12-13-18(21-2)19-16(17)11-10-14-20-19/h10-14H,3-9,15H2,1-2H3 |
InChI-Schlüssel |
GBZJJCOIPJCCDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


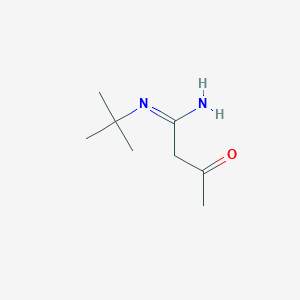
![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)

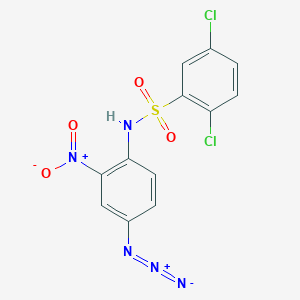
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
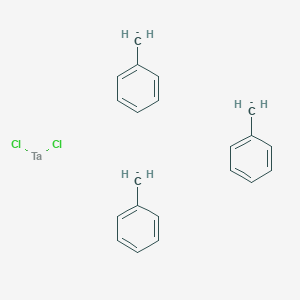
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
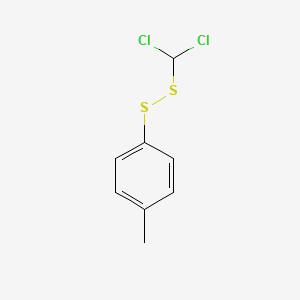
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
